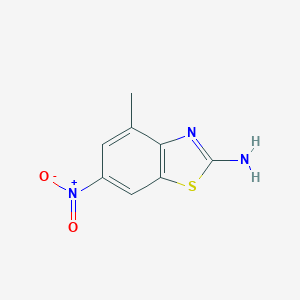

4-Methyl-6-nitro-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

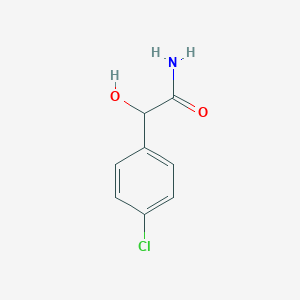

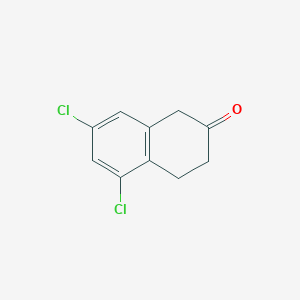

“4-Methyl-6-nitro-1,3-benzothiazol-2-amine” is a chemical compound with the linear formula C8H7N3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazoles, which includes “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, can be achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses a simple, green, and efficient process that enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

The molecular structure of “4-Methyl-6-nitro-1,3-benzothiazol-2-amine” is characterized by its linear formula C8H7N3O3S . The molecule was independently reacted with two aminothiazole moieties, 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol and 6-ethoxy-1,3-benzothiazol-2-amine, to produce two ligands .Chemical Reactions Analysis

Benzothiazoles, including “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .科学的研究の応用

Biochemistry and Medicinal Chemistry

Benzothiazoles, including 4-Methyl-6-nitro-benzothiazol-2-ylamine, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used in various fields due to their highly pharmaceutical and biological activity .

Green Chemistry

Benzothiazole compounds are related to green chemistry. They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Antioxidants

Some benzothiazole derivatives, including 4-Methyl-6-nitro-benzothiazol-2-ylamine, have shown potent DPPH radical scavenging activity, which makes them effective antioxidants .

Antibacterial Agents

Benzothiazole derivatives have been evaluated for their antibacterial activity as DNA gyraseB inhibitors .

Plant Growth Regulators

Benzothiazoles are used as plant growth regulators due to their biological activity .

Enzyme Inhibitors

Benzothiazoles serve as enzyme inhibitors, contributing to their wide range of applications in medicinal chemistry .

Imaging Reagents

Benzothiazoles are used as imaging reagents, further expanding their applications in the field of biochemistry .

Electroluminescent Devices

Benzothiazoles are used in electroluminescent devices due to their highly pharmaceutical and biological activity .

Safety and Hazards

将来の方向性

The synthesis of heterocycle-incorporated azo dye derivatives, such as “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, is of significant interest in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

特性

IUPAC Name |

4-methyl-6-nitro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSSHSODSGGVBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-nitro-benzothiazol-2-ylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)